6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Anticancer Applications
- Dual c-Met/Pim-1 Inhibition : Derivative 4g (structurally similar to 6-hydrazinyl-3-isopropyl analogs) exhibited IC₅₀ values of 0.163 µM (c-Met) and 0.283 µM (Pim-1) , outperforming reference inhibitors in blocking kinase activity.
- Tubulin Polymerization Inhibition : Analogous triazolopyridazines disrupted microtubule dynamics, arresting A549 lung cancer cells in the G2/M phase at 0.008 µM.
Antimicrobial Activity
- Triazinopyridazine Derivatives : Structural relatives demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and Escherichia coli by targeting dihydrofolate reductase.
Properties
IUPAC Name |
(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-5(2)8-12-11-7-4-3-6(10-9)13-14(7)8/h3-5H,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWWCKFBSPSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with triazole precursors. One common method includes the reaction of hydrazine hydrate with 3-isopropyl-1,2,4-triazole under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Cyclization Reactions
The hydrazinyl group facilitates cyclization to form fused heterocyclic systems. Key examples include:
Cyclization often proceeds via intramolecular dehydration or heteroatom incorporation, leveraging the hydrazine moiety’s nucleophilicity .
Nucleophilic Substitution
The hydrazinyl group acts as a nucleophile in displacement reactions:
These substitutions are critical for tuning pharmacokinetic properties in drug candidates .
Cross-Coupling Reactions
The triazolo-pyridazine core participates in metal-catalyzed couplings:
Coupling at the pyridazine ring’s C-6 or C-7 positions enables π-system extension for optoelectronic materials .
Oxidation and Reduction
The hydrazinyl group undergoes redox transformations:
| Reagent | Product | Mechanism |
|---|---|---|
| HNO₂ (0–5°C) | Diazonium intermediates | Diazotization followed by trapping |
| H₂/Pd-C | Dihydrotriazolo-pyridazines | Selective hydrazine reduction |
| MnO₂ (CH₂Cl₂, RT) | Nitroso derivatives | Oxidative deamination |
Diazonium salts serve as precursors for click chemistry or bioconjugation.
Acid/Base-Mediated Reactions
Protonation/deprotonation modulates reactivity:
| Condition | Transformation | Outcome |
|---|---|---|
| HCl (g)/EtOH | Hydrochloride salt formation | Improved crystallinity |
| NaOH (aq)/reflux | Hydrazine cleavage | Pyridazine ring functionalization |
Acidic conditions promote cyclization, while basic media favor hydrolytic stability studies .
Scientific Research Applications
Medicinal Chemistry
6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Antimicrobial Activity
Research has indicated that compounds within the triazolo-pyridazine class exhibit notable antimicrobial properties. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Other derivatives (e.g., 4a) | 0.22 - 0.25 | Excellent against Staphylococcus aureus |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents targeting resistant pathogens.
Material Science
The properties of this compound are being investigated for use in material science, particularly in the development of novel polymers and coatings. Its chemical stability and reactivity make it a candidate for various industrial applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with triazole precursors. Common methods include:
- Reaction of hydrazine hydrate with 3-isopropyl-1,2,4-triazole under controlled conditions.
- Optimization of reaction conditions such as temperature and solvent systems to ensure high yield and purity.
Similar Compounds
- 6-Hydrazino-[1,2,4]triazolo[4,3-b]pyridazine : Shares a similar core structure but lacks the isopropyl group.
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine : Another triazole derivative with different substituents and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern. The presence of the isopropyl group enhances its lipophilicity which may improve its bioavailability and interaction with biological targets.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Observations:
Position 3 Modifications :
- Isopropyl (hydrophobic) and cyclopropyl (rigid) groups enhance binding to hydrophobic pockets in targets like BRD4 .
- Trifluoromethyl groups improve potency in kinase inhibition (e.g., LRRK2) due to electronegativity and metabolic stability .
- Aryl groups (e.g., phenyl) in 3,6-diaryl derivatives enable π-π stacking with tubulin, critical for antiproliferative activity .
Position 6 Modifications :
- Hydrazinyl derivatives serve as intermediates for further functionalization (e.g., acetohydrazides in 6a–b ) .
- Sulfonylpiperazinyl and morpholinyl groups improve solubility and target affinity in bromodomain inhibitors .
- Heterocyclic substituents (e.g., pyrazolyl) enhance antimicrobial activity by disrupting membrane integrity .
a) BRD4 Bromodomain Inhibitors
Triazolo[4,3-b]pyridazine derivatives like 6-(4-fluorophenylsulfonylpiperazinyl)-3-cyclopropyl (IC₅₀ ~5–10 µM) bind to the acetyl-lysine recognition site of BRD4 via hydrophobic interactions and hydrogen bonding. Crystal structures confirm that the triazole ring occupies the KAc binding pocket, while the sulfonyl group stabilizes the complex .
b) LRRK2 Kinase Inhibitors
The TPZ series (e.g., 3-trifluoromethyl-6-pyrrolidinyl) demonstrates nanomolar potency against G2019S-LRRK2 mutants. The 6-thioether side chain and 3-heteroaryl groups are critical for maintaining selectivity and cellular permeability .
c) Antitubulin Agents
3,6-Diaryl derivatives (e.g., 3-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl) ) mimic combretastatin A-4 (CA-4) by disrupting microtubule dynamics. Rigidity from the triazolo[4,3-b]pyridazine core prevents isomerization, improving stability over CA-4 analogues .
Biological Activity
6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound this compound (CAS No. 1189749-47-0) features a triazolo-pyridazine framework that enhances its lipophilicity and bioavailability. The presence of the isopropyl group is believed to play a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds within the triazolo-pyridazine class exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show promising activity against various bacterial strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Other derivatives (e.g., 4a) | 0.22 - 0.25 | Excellent against Staphylococcus aureus |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant pathogens .
Antiproliferative Activity
The antiproliferative effects of triazolo-pyridazines have also been explored extensively. A study focusing on various derivatives reported that certain compounds exhibited moderate to potent activity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SGC-7901 | TBD |
| This compound | A549 | TBD |
| This compound | HT-1080 | TBD |
In particular, structural analogs have shown IC50 values in the nanomolar range against human cancer cell lines such as SGC-7901 and A549 . These results indicate potential for further development as anticancer therapeutics.
The mechanism underlying the biological activities of this compound is thought to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization .
- Targeting Specific Enzymes : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial resistance mechanisms .
Case Studies
Case Study 1: Anticancer Evaluation
A series of experiments were conducted on various triazolo-pyridazines where this compound was included. Results indicated significant inhibition of cell growth in multiple cancer cell lines with varying IC50 values depending on the substituents on the triazole ring .
Case Study 2: Antimicrobial Assessment
In vitro assays were performed to evaluate the antimicrobial efficacy of this compound against common pathogens. The results showed that it possessed comparable activity to established antibiotics under certain conditions .
Q & A
Basic: What synthetic methodologies are established for synthesizing 6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves:
- Condensation reactions : Combining chloropyridazine precursors (e.g., 3-chloropyridazine) with triazole derivatives under controlled conditions. Protecting groups may enhance yield by preventing side reactions .
- Functionalization : Introducing the hydrazinyl group via nucleophilic substitution or hydrazine-mediated reactions. For example, hydrazine hydrate can displace chloride in intermediates like 6-chloro-triazolopyridazine .
- Isopropyl incorporation : Alkylation or substitution reactions using isopropyl halides or Grignard reagents, guided by steric and electronic factors .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated in triazolopyridazine analogs .
- NMR spectroscopy : H and C NMR validate substituent positions (e.g., isopropyl methyl signals at δ ~1.3 ppm; hydrazinyl NH protons as broad singlets near δ 4.5–5.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
Advanced: How can condensation reaction parameters be optimized to improve yield and purity?
Optimization strategies:
- Catalyst selection : Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) enhance reaction efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reflux conditions accelerate kinetics .
- Protecting groups : Use of acetyl or tert-butoxycarbonyl (Boc) groups on hydrazine precursors minimizes side reactions during condensation .
- Quality control : In-process monitoring via TLC or HPLC ensures intermediate purity before proceeding .
Advanced: How should researchers address discrepancies between spectroscopic data and expected structures?
Methodological approaches:
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in triazolopyridazine analogs with unexpected substituent orientations .
- 2D NMR techniques : COSY, HSQC, and HMBC correlations clarify connectivity in complex spectra .
- Computational validation : DFT calculations (e.g., NMR chemical shift prediction) align experimental data with theoretical models .
- Alternative derivatization : Convert ambiguous functional groups (e.g., hydrazinyl to azo derivatives) for clearer spectral interpretation .
Advanced: What strategies enable regioselective incorporation of the hydrazinyl group?
Key methodologies:
- Directed metalation : Use directing groups (e.g., pyridinyl or triazolo rings) to position hydrazine nucleophiles at specific sites .
- Thermodynamic vs. kinetic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers. For example, low-temperature conditions may stabilize kinetically favored intermediates .
- Protection-deprotection : Temporarily block reactive sites (e.g., using Boc groups) to direct hydrazine to the target position .
Advanced: How does the hydrazinyl group influence reactivity compared to other substituents in triazolopyridazines?
Comparative insights:
- Nucleophilicity : Hydrazinyl groups participate in condensation and cyclization reactions, unlike inert substituents (e.g., methyl). This enables further functionalization (e.g., Schiff base formation) .
- Electronic effects : The electron-donating hydrazinyl group alters aromaticity, affecting π-π stacking in crystallographic studies .
- Stability : Hydrazinyl derivatives may require inert atmospheres (N) or low-temperature storage to prevent oxidation, unlike halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
